2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core, a propanamide linker, and a benzamide moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Propanamide Linker: The quinazolinone core can be reacted with a suitable propanamide derivative under conditions that promote amide bond formation.
Introduction of the But-2-yn-1-yl Group: This step involves the coupling of the propanamide intermediate with a but-2-yn-1-yl halide or similar reagent.
Formation of the Benzamide Moiety: Finally, the intermediate is reacted with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core or the but-2-yn-1-yl group.
Reduction: Reduction reactions can occur at the carbonyl groups in the quinazolinone and benzamide moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the but-2-yn-1-yl and benzamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Oxoquinazoline Derivatives: Compounds with similar quinazolinone cores.
Propanamide Derivatives: Compounds with similar amide linkers.
Benzamide Derivatives: Compounds with similar benzamide moieties.
Uniqueness
The uniqueness of 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide lies in its combination of these structural features, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-[4-[3-(4-oxoquinazolin-3-yl)propanoylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c23-21(28)17-8-2-4-10-19(17)30-14-6-5-12-24-20(27)11-13-26-15-25-18-9-3-1-7-16(18)22(26)29/h1-4,7-10,15H,11-14H2,(H2,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPNCYCFDBEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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